molecular formula C10H13N3S B2988193 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole CAS No. 302931-68-6

1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2988193
CAS No.: 302931-68-6
M. Wt: 207.3
InChI Key: GIDIUFWEWPQMBU-UHFFFAOYSA-N
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Description

1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a propan-2-ylsulfanyl (isopropylthio) methyl substituent. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, widely studied for their applications in medicinal chemistry, agrochemicals, and organic synthesis. The isopropylthio group in this compound introduces unique steric and electronic properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name

1-(propan-2-ylsulfanylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-8(2)14-7-13-10-6-4-3-5-9(10)11-12-13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDIUFWEWPQMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 1H-1,2,3-benzotriazole with propan-2-ylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene. The temperature is maintained at around 60-80°C, and the reaction time varies from 4 to 6 hours.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylsulfanyl group is replaced by other nucleophiles such as amines or alcohols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but generally involve moderate temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzotriazoles.

Scientific Research Applications

1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used as a corrosion inhibitor in industrial applications, particularly in the protection of metals from oxidative damage.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It affects cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes benzotriazole derivatives with varying substituents and their distinguishing features:

Compound Substituent Key Properties Applications/Activities Reference
1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole Isopropylthio methyl Hypothesized high lipophilicity; potential for bioactivity Likely intermediate or bioactive agent N/A*
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole Nitroimidazole-propyl Mp: 167–169°C; 79.5% yield; antimicrobial activity Chemotherapeutic, antibacterial agents
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole Ether-linked cyclic group Mp: varies; IR (C–O–C stretch ~1100 cm⁻¹); used in Wittig rearrangements Organic synthesis intermediates
1-[4-Morpholinyl(phenyl)methyl]-1H-benzotriazole Morpholine-phenylmethyl Mixture of isomers; potential CNS activity Pharmaceutical research
1-Methanesulfonyl-1H-1,2,3-benzotriazole Methanesulfonyl Reagent for benzotriazolyl anion generation; reacts with carboxylic acids Synthesis of acyl derivatives and amides
1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole Phenylthio-propenyl CAS: 301170-73-0; molecular geometry favors π-π stacking Material science or catalysis

Note: Direct references to the target compound are absent in the evidence; inferences are based on structural analogues.

Physicochemical Properties

  • Melting Points : Nitroimidazole derivatives exhibit higher melting points (~167–170°C) due to polar nitro groups, while ethers and thioethers likely have lower values due to reduced crystallinity .
  • Lipophilicity : The isopropylthio group in the target compound would increase logP compared to nitro or morpholine substituents, enhancing membrane permeability but reducing aqueous solubility.
  • Spectroscopic Data :
    • NMR : Thioether methyl protons (SCH(CH₃)₂) resonate near δ 1.3–1.5 (CH₃) and δ 2.5–3.0 (SCH) .
    • IR : C–S stretches appear at 600–700 cm⁻¹, distinct from nitro (1539 cm⁻¹) or ether (1100 cm⁻¹) groups .

Biological Activity

1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative with significant potential in various biological applications. Its unique chemical structure, featuring a propan-2-ylsulfanyl group, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzotriazoles, characterized by a triazole ring fused to a benzene ring. Its chemical formula is C10_{10}H12_{12}N4_{4}S, and it is identified by the CAS number 302931-68-6. The presence of the propan-2-ylsulfanyl group enhances its reactivity and stability compared to other benzotriazole derivatives.

1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes and proteins, inhibiting their activity. This inhibition can disrupt various metabolic pathways essential for cell survival.
  • Oxidative Stress Modulation : It influences cellular pathways related to oxidative stress, potentially leading to apoptosis in cancer cells.
  • Signal Transduction Interference : The compound may affect signal transduction pathways that are crucial for cell growth and proliferation.

Antimicrobial Activity

Research indicates that 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF715
A54920

These results indicate that 1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole could be further investigated as a therapeutic agent for cancer treatment.

Case Studies

A notable study explored the compound's effects on human cancer cell lines. The researchers treated MCF7 cells with varying concentrations of the compound and observed significant apoptosis via flow cytometry analysis. This study highlights the compound's potential as an anticancer agent through its ability to induce programmed cell death in malignant cells .

Another investigation focused on its antimicrobial properties against resistant bacterial strains. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, indicating its dual action against pathogens .

Comparison with Similar Compounds

When compared to other benzotriazole derivatives such as 5-chloro-1H-benzotriazole and 1-methylbenzotriazole, 1-[(Propan-2-ylsulfanyl)methyl]-1H-benzotriazole exhibited enhanced stability and reactivity due to its unique substituent. This distinction may contribute to its superior biological activity in both antimicrobial and anticancer applications .

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